

# PF-04895162: A Technical Guide on its Pharmacology and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ica 105665 |           |
| Cat. No.:            | B15587546  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

PF-04895162, also known as ICA-105665, is a potent, orally active small molecule that functions as an opener of the neuronal Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium channels. Initially developed for the treatment of epilepsy, PF-04895162 demonstrated broad-spectrum anticonvulsant activity in a range of preclinical models. However, its clinical development was halted during a Phase I trial due to unexpected hepatotoxicity in healthy volunteers. This technical guide provides a comprehensive overview of the pharmacology of PF-04895162, its therapeutic potential, and the mechanistic basis of its liver toxicity, with a focus on quantitative data, experimental methodologies, and relevant signaling and process pathways.

# Pharmacology Mechanism of Action

PF-04895162 is a positive allosteric modulator of Kv7.2/7.3 and Kv7.3/7.5 potassium channels. These channels are responsible for generating the M-current, a sub-threshold, non-inactivating potassium current that plays a critical role in stabilizing the neuronal membrane potential and controlling neuronal excitability. By opening these channels, PF-04895162 enhances the M-current, leading to hyperpolarization of the neuronal membrane. This action increases the



threshold for action potential firing and suppresses neuronal hyperexcitability, which is the underlying mechanism of its anticonvulsant effects.

## **Pharmacodynamics**

The primary pharmacodynamic effect of PF-04895162 is the suppression of seizures. In preclinical studies, the compound exhibited robust, dose-dependent antiseizure activity across multiple rodent models of epilepsy.[1]

### **Pharmacokinetics**

Pharmacokinetic data for PF-04895162 is available from a Phase I clinical trial in healthy human subjects. The preclinical pharmacokinetic parameters in rats and monkeys have not been detailed in the reviewed literature, but it was noted that systemic exposure in monkeys at doses up to 100 mg/kg/day was equivalent to or exceeded that in the clinical study where toxicity was observed.[2]

# Therapeutic Potential and Clinical Development Preclinical Efficacy

PF-04895162 showed significant promise as a broad-spectrum anticonvulsant in several well-established preclinical models of epilepsy.

| Preclinical Efficacy of PF-04895162 |                                                                                    |
|-------------------------------------|------------------------------------------------------------------------------------|
| Seizure Models                      | Maximal Electroshock (MES), 6 Hz, Pentylenetetrazole (PTZ), Electrical Kindling[1] |
| Effective Dose Range                | <1 to 5 mg/kg[1]                                                                   |

### **Clinical Trial and Discontinuation**

A randomized, double-blind, placebo-controlled Phase I clinical trial (NCT01691274) was initiated to evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of PF-04895162 in healthy volunteers. The study was terminated prematurely when a significant number of participants receiving 300 mg of PF-04895162 twice daily for 14 days developed elevated liver transaminases (alanine aminotransferase [ALT] and aspartate aminotransferase



[AST]), indicative of hepatotoxicity.[2] This adverse effect was not predicted by preclinical toxicology studies in rats (up to 6 months) and cynomolgus monkeys (up to 9 months).[2]

# Hepatotoxicity Mechanism of Liver Injury

Subsequent mechanistic studies revealed that the hepatotoxicity of PF-04895162 in humans is likely due to a dual mechanism involving the inhibition of the bile salt export pump (BSEP) and mitochondrial dysfunction.[2][3]

- Bile Salt Export Pump (BSEP) Inhibition: PF-04895162 was found to be an inhibitor of BSEP, a transporter protein located on the canalicular membrane of hepatocytes that is responsible for the efflux of bile acids from the liver into the bile. Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile acids, causing cholestatic liver injury.
- Mitochondrial Dysfunction: The compound was also shown to impair mitochondrial function.
   Mitochondrial toxicity can lead to cellular energy depletion, oxidative stress, and ultimately, hepatocyte necrosis and apoptosis.

The combination of these two mechanisms is believed to have a synergistic effect, leading to the observed liver injury in humans.[4]

**In Vitro Toxicity Data** 

| In Vitro Toxicity of PF-04895162 |                             |
|----------------------------------|-----------------------------|
| BSEP Inhibition (IC50)           | 311 μM[1]                   |
| Cytotoxicity (IC50, 72h)         | ~192 µM (THLE cell line)[1] |
| ~130 µM (HepG2 cell line)[1]     |                             |
| Hepatocyte Cell Loss (AC50, 48h) | >125 μM[1]                  |

# Experimental Protocols Preclinical Seizure Models

This model is used to screen for drugs effective against generalized tonic-clonic seizures.



- Animal Preparation: Rodents (mice or rats) are acclimatized to the laboratory environment.
- Drug Administration: PF-04895162 or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.
- Stimulation: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) is delivered through corneal or auricular electrodes.
- Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
- Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is determined, and the median effective dose (ED50) is calculated.

This model is used to identify drugs that may be effective against psychomotor or therapyresistant seizures.

- Animal Preparation: Similar to the MES model.
- Drug Administration: Test compound or vehicle is administered.
- Stimulation: A low-frequency (6 Hz) electrical stimulus of longer duration (e.g., 3 seconds) is delivered via corneal electrodes.
- Observation: Animals are observed for seizure behaviors such as stun, forelimb clonus, and twitching of the vibrissae.
- Data Analysis: Protection is defined as the absence of these seizure behaviors. The ED50 is calculated based on the dose-response relationship.

This model is used to screen for drugs effective against myoclonic and absence seizures.

- Animal Preparation: As with other models.
- Drug Administration: PF-04895162 or vehicle is administered.
- PTZ Injection: A convulsant dose of pentylenetetrazole (a GABA-A receptor antagonist) is injected, typically subcutaneously or intraperitoneally.



- Observation: Animals are observed for the onset and severity of clonic and tonic-clonic seizures.
- Data Analysis: The ability of the drug to prevent or delay the onset of seizures is measured, and the ED50 is determined.

### **In Vitro Toxicity Assays**

- Vesicle Preparation: Inside-out membrane vesicles from cells overexpressing human BSEP are prepared.
- Incubation: Vesicles are incubated with a labeled BSEP substrate (e.g., [3H]-taurocholate) in the presence of ATP and varying concentrations of PF-04895162.
- Uptake Measurement: The uptake of the labeled substrate into the vesicles is measured using a scintillation counter.
- Data Analysis: The concentration of PF-04895162 that inhibits 50% of BSEP-mediated substrate transport (IC50) is calculated.
- Cell Culture: Human-derived liver cells (e.g., HepG2) are cultured in a multi-well plate.
- Drug Exposure: Cells are exposed to various concentrations of PF-04895162.
- Assessment of Mitochondrial Function: Mitochondrial function can be assessed by various methods, such as:
  - MTT Assay: Measures the activity of mitochondrial dehydrogenases.
  - Seahorse XF Analyzer: Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
  - Mitochondrial Membrane Potential Dyes (e.g., JC-1, TMRE): Measures changes in the mitochondrial membrane potential.
- Data Analysis: The concentration of PF-04895162 that causes a 50% reduction in mitochondrial function (IC50 or EC50) is determined.



### **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of PF-04895162's anticonvulsant action.





Click to download full resolution via product page

Caption: Workflow of PF-04895162 development and toxicity investigation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase I study of PF-04895162, a Kv7 channel opener, reveals unexpected hepatotoxicity in healthy subjects, but not rats or monkeys: clinical evidence of disrupted bile acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative systems toxicology (QST) reproduces species differences in PF-04895162 liver safety due to combined mitochondrial and bile acid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-04895162: A Technical Guide on its Pharmacology and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587546#pf-04895162-pharmacology-and-therapeutic-potential]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com